4-hydroxy-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
4-hydroxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used as pharmacophores in drug discovery
Mechanism of Action
Target of Action
Imidazole derivatives have been reported to interact with various targets such as tyrosine kinases and tubulin . These targets play crucial roles in cellular signaling and structure, respectively.
Mode of Action
Some imidazole derivatives have been found to inhibit microtubule assembly formation , which can disrupt cell division and growth. Other imidazole derivatives have shown inhibitory activity against key kinases such as EGFR, HER2, and CDK2 , which can affect various cellular processes including cell proliferation and survival.
Result of Action
Some imidazole derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells . This is often accompanied by upregulation of pro-apoptotic proteins (like caspase-3 and Bax) and downregulation of anti-apoptotic proteins (like Bcl-2) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with 4-hydroxybenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-1H-benzo[d]imidazol-2(3H)-one.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
4-hydroxy-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-1H-benzo[d]imidazole: Lacks the carbonyl group at the 2-position.
2-phenylbenzimidazole: Contains a phenyl group at the 2-position instead of a hydroxy group.
Benzimidazole: The parent compound without any substituents.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-hydroxy-1,3-dihydrobenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-5-3-1-2-4-6(5)9-7(11)8-4/h1-3,10H,(H2,8,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBGGIHYAYWNDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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